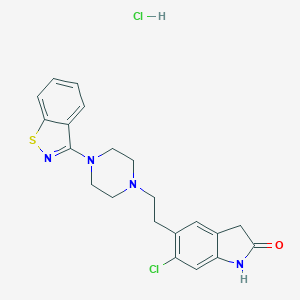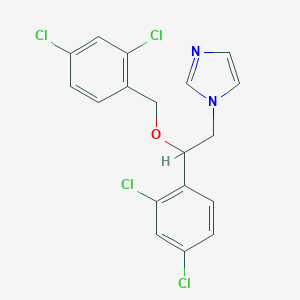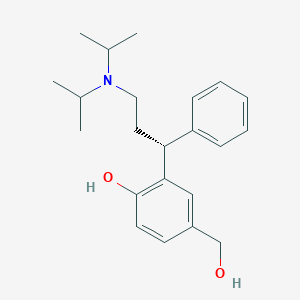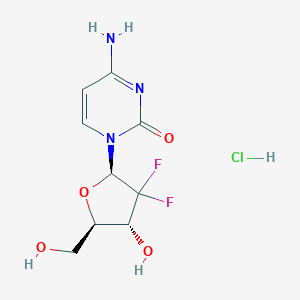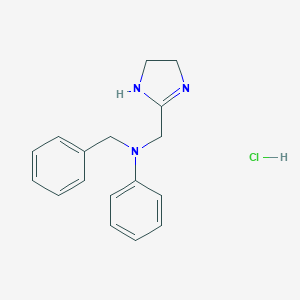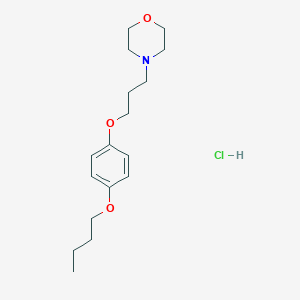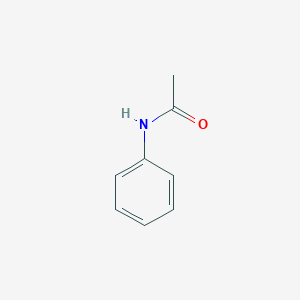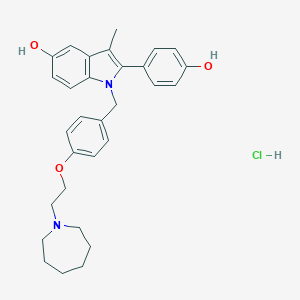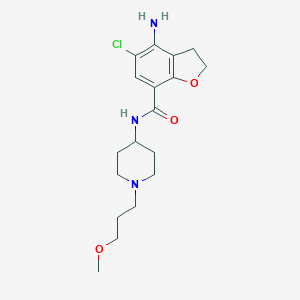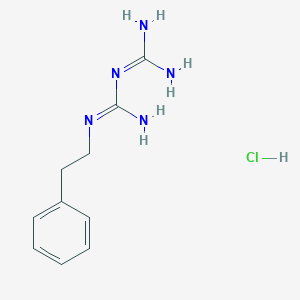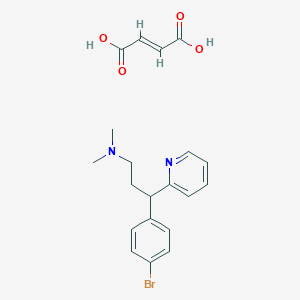
蒙特卢卡斯特钠
描述
科学研究应用
蒙特卢卡斯特在科学研究中有着广泛的应用:
化学: 用作研究白三烯受体拮抗剂的模型化合物。
生物学: 研究其对白三烯途径和炎症的影响。
医学: 广泛用于哮喘、过敏性鼻炎和其他炎症性疾病的临床试验.
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
蒙特卢卡斯特通过选择性抑制肺部和支气管中的半胱氨酰白三烯受体(CysLT1)发挥作用。这种抑制阻止了白三烯D4与受体结合,从而减少炎症、支气管收缩和粘液生成。 分子靶标包括CysLT1受体,所涉及的途径主要与白三烯信号级联有关 .
类似化合物:
扎鲁卡斯特: 另一种用于治疗哮喘的白三烯受体拮抗剂。
齐留通(Zileuton): 一种白三烯合成抑制剂,可以阻止白三烯的形成.
比较:
蒙特卢卡斯特的独特之处在于它每天服用一次,并且专门作用于CysLT1受体,使其成为长期管理哮喘和过敏性疾病的便捷有效选择 .
生化分析
Biochemical Properties
Montelukast sodium selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4) . It interacts with various enzymes and proteins in the body, particularly those involved in the inflammatory response .
Cellular Effects
Montelukast sodium has significant effects on various types of cells and cellular processes. It influences cell function by blocking the action of leukotrienes, which are substances in the body that cause inflammation in the lungs and tightening of the airways .
Molecular Mechanism
The molecular mechanism of action of Montelukast sodium involves its binding to the CysLT1 receptor, thereby inhibiting the action of leukotriene D4 (LTD4), a potent bronchoconstrictor . This prevents the inflammatory response that leads to symptoms of asthma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast sodium have been observed to change over time. Studies have shown that Montelukast sodium complexes show higher biological activity than the free ligand for some strains .
Metabolic Pathways
Montelukast sodium is involved in the leukotriene pathway, which plays a key role in the body’s inflammatory response . It interacts with enzymes involved in the production of leukotrienes, thereby reducing inflammation .
准备方法
合成路线和反应条件: 蒙特卢卡斯特的合成涉及几个关键步骤:
2-[1-(巯基甲基)环丙基]乙酸二钠盐的制备: 这是通过环丙基乙酸和合适的巯基化合物之间的反应实现的。
蒙特卢卡斯特游离酸的制备: 然后将二钠盐转化为蒙特卢卡斯特游离酸。
蒙特卢卡斯特二正丙胺盐的形成: 游离酸与二正丙胺反应。
蒙特卢卡斯特二环己胺盐的形成: 二正丙胺盐转化为二环己胺盐。
转化为蒙特卢卡斯特钠盐: 最后,二环己胺盐被转化为蒙特卢卡斯特钠盐.
工业生产方法: 蒙特卢卡斯特的工业生产通常遵循上述合成路线,并针对大规模生产进行了优化。 这涉及对反应条件、纯化步骤和质量保证的精确控制,以确保最终产品符合药典标准 .
化学反应分析
反应类型: 蒙特卢卡斯特会发生各种化学反应,包括:
氧化: 蒙特卢卡斯特在某些条件下可以被氧化,导致形成亚砜或砜。
还原: 还原反应可以将蒙特卢卡斯特转化为相应的硫醇衍生物。
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 通常使用卤化剂和亲核试剂.
主要形成的产物:
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代喹啉衍生物.
相似化合物的比较
Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.
Zyflo (Zileuton): A leukotriene synthesis inhibitor that prevents the formation of leukotrienes.
Comparison:
Montelukast vs. Zafirlukast: Both are leukotriene receptor antagonists, but montelukast is typically taken once daily, while zafirlukast is taken twice daily.
Montelukast vs. Zyflo: Zyflo inhibits leukotriene synthesis, whereas montelukast blocks leukotriene receptors.
Montelukast’s uniqueness lies in its once-daily dosing and its specific action on the CysLT1 receptor, making it a convenient and effective option for long-term management of asthma and allergic conditions .
属性
CAS 编号 |
151767-02-1 |
|---|---|
分子式 |
C35H36ClNNaO3S |
分子量 |
609.2 g/mol |
IUPAC 名称 |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1 |
InChI 键 |
ZMFQNQCXWQXCFO-HKHDRNBDSA-N |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
手性 SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
规范 SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
外观 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
151767-02-1 |
相关CAS编号 |
158966-92-8 (Parent) |
同义词 |
MK 0476 MK-0476 montelukast montelukast sodium Singulair sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Montelukast Sodium?
A1: Montelukast Sodium is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor [, , , , , , ].
Q2: What are the downstream effects of Montelukast Sodium binding to the CysLT1 receptor?
A2: By blocking CysLTs from binding to the CysLT1 receptor, Montelukast Sodium inhibits the bronchoconstriction, inflammation, and mucus secretion typically associated with asthma and allergic rhinitis [, , , , , , , , ].
Q3: What is the molecular formula and weight of Montelukast Sodium?
A3: The molecular formula of Montelukast Sodium is C35H35ClNNaO3S, and its molecular weight is 608.18 g/mol [, ].
Q4: What spectroscopic techniques are commonly used to characterize Montelukast Sodium?
A4: Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy are frequently employed for characterization and quantification of Montelukast Sodium in various formulations [, , , , ].
Q5: How does the choice of excipients affect the stability of Montelukast Sodium in pharmaceutical formulations?
A5: Studies have shown that certain excipients can impact the oxidative degradation of Montelukast Sodium, particularly at elevated temperatures and humidity. Careful selection of excipients is crucial for ensuring formulation stability and preventing the formation of degradation products like sulfoxide [].
Q6: What strategies are employed to enhance the stability of Montelukast Sodium in pharmaceutical formulations?
A6: To improve stability, several approaches are utilized, including the use of suitable packaging, optimization of manufacturing processes, and the incorporation of antioxidants or other stabilizing agents in the formulation [, , , ].
Q7: What is the typical route of administration for Montelukast Sodium, and what is its bioavailability?
A7: Montelukast Sodium is primarily administered orally, either as a tablet or chewable tablet. Its bioavailability after oral administration is approximately 64% [, , , ].
Q8: How is Montelukast Sodium metabolized in the body?
A8: Montelukast Sodium is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9 [, , ].
Q9: How is Montelukast Sodium eliminated from the body?
A9: Following metabolism, Montelukast Sodium is primarily excreted in the feces, with a small portion eliminated in urine [, , ].
Q10: What preclinical models are used to evaluate the efficacy of Montelukast Sodium?
A10: Ovalbumin (OVA)-sensitized mice are a common preclinical model used to study the efficacy of Montelukast Sodium in mimicking allergic asthma conditions [, , ].
Q11: What clinical trials have been conducted to assess the efficacy of Montelukast Sodium in humans?
A11: Numerous clinical trials have been conducted, evaluating its efficacy in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction (EIB). These studies have shown that Montelukast Sodium effectively reduces symptoms, improves lung function, and decreases the need for rescue medications [, , , , , , , ].
Q12: What are some of the known adverse effects associated with Montelukast Sodium?
A12: While generally well-tolerated, Montelukast Sodium can cause side effects such as headache, upper respiratory tract infection, fever, pharyngitis, cough, abdominal pain, and diarrhea [, ].
Q13: What analytical techniques are commonly used to quantify Montelukast Sodium in pharmaceutical formulations?
A13: Several methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers high sensitivity and selectivity for quantifying Montelukast Sodium in various matrices, including pharmaceutical formulations and biological fluids [, , , , ].
- UV-Visible Spectrophotometry: This widely used technique offers simplicity and speed for routine analysis of Montelukast Sodium in formulations, often employed in combination with chemometric methods for multi-component analysis [, , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a cost-effective and efficient alternative for qualitative and quantitative analysis of Montelukast Sodium in pharmaceutical formulations [].
Q14: What is the importance of method validation in the context of analytical techniques for Montelukast Sodium?
A14: Method validation is crucial for ensuring the accuracy, precision, specificity, linearity, and robustness of any analytical method used to quantify Montelukast Sodium. This validation guarantees the reliability and reproducibility of the analytical data generated [, , , ].
Q15: What quality control measures are crucial during the manufacturing of Montelukast Sodium formulations?
A15: Stringent quality control is essential throughout the manufacturing process, encompassing raw material analysis, in-process controls, and finished product testing. These measures ensure the consistent quality, safety, and efficacy of Montelukast Sodium formulations [, ].
Q16: Have there been efforts to develop alternative drug delivery systems for Montelukast Sodium?
A16: Yes, research has focused on exploring alternative drug delivery systems to enhance patient compliance, bioavailability, and therapeutic efficacy. Examples include:* Buccal Films: These formulations aim to improve bioavailability by delivering the drug directly through the buccal mucosa [].* Floating Oral In-Situ Gels: This delivery system aims to prolong drug release in the gastrointestinal tract, potentially improving therapeutic outcomes [].* Chewable Tablets: This formulation provides a more convenient dosage form, particularly for pediatric patients who may have difficulty swallowing conventional tablets [, , ].* Inhalation Aerosol Powder: This delivery system targets the drug directly to the lungs, offering the potential for faster onset of action and reduced systemic exposure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


